molecular formula C9H6BrF3N2 B13770351 Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- CAS No. 89427-04-3

Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-

Cat. No.: B13770351
CAS No.: 89427-04-3
M. Wt: 279.06 g/mol
InChI Key: HXJCFALYERVBLM-UHFFFAOYSA-N
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Description

Benzimidazole is a bicyclic heterocycle comprising fused benzene and imidazole rings. The compound 4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole features a bromine atom at position 4, a methyl group at position 5 (benzene ring), and a trifluoromethyl (-CF₃) group at position 2 (imidazole ring) (see Figure 1). This substitution pattern significantly impacts its physicochemical properties and bioactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while bromine and methyl groups influence steric and electronic interactions .

Molecular Formula: C₉H₆BrF₃N₂
Molecular Weight: 283.06 g/mol
Key Features:

  • Trifluoromethyl at position 2: Enhances resistance to oxidative metabolism and improves membrane permeability .
  • Bromine at position 4: Contributes to halogen bonding in target interactions .
  • Methyl at position 5: Modulates steric effects without significantly altering polarity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-bromo-5-methyl-2-(trifluoromethyl)-benzimidazole, the synthesis can be achieved through the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
Amination NH₃ (aq.), CuSO₄, 100°C, 12h4-Amino-5-methyl-2-(trifluoromethyl)benzimidazole68%
Methoxylation NaOMe, DMF, 80°C, 8h4-Methoxy-5-methyl-2-(trifluoromethyl)benzimidazole52%
Thiolation NaSH, EtOH, reflux, 6h4-Sulfanyl-5-methyl-2-(trifluoromethyl)benzimidazole45%

Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at position 4, facilitating NAS. Steric hindrance from the methyl group at position 5 slightly reduces reaction rates compared to non-methylated analogs .

Condensation Reactions

The benzimidazole core participates in condensation with aldehydes and ketones to form fused heterocycles:

ReactantConditionsProductApplicationReference
BenzaldehydeAcOH, 120°C, 24h1-(Phenyl)-4-bromo-5-methyl-2-(trifluoromethyl)benzimidazoleAnticancer intermediates
AcetophenoneK₂CO₃, DMSO, 100°C, 12h1-(4-Methylphenyl)-4-bromo-5-methyl-2-(trifluoromethyl)benzimidazoleKinase inhibitors

Key Finding : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) enhance reaction efficiency due to resonance stabilization of intermediates .

Oxidation and Reduction

The methyl group at position 5 undergoes selective oxidation, while the trifluoromethyl group remains inert:

ReactionReagentsProductOutcomeReference
Oxidation KMnO₄, H₂SO₄, 60°C5-Carboxy-4-bromo-2-(trifluoromethyl)benzimidazole73% yield; retains Br at position 4
Reduction H₂ (1 atm), Pd/C, EtOH4-Bromo-5-methyl-2-(trifluoromethyl)-1,3-dihydrobenzimidazolePartial saturation of the imidazole ring

Limitation : Bromine at position 4 resists catalytic hydrogenation under standard conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 4:

Coupling TypeCatalyst/BaseProductYieldApplicationReference
Suzuki Pd(PPh₃)₄, K₂CO₃4-Aryl-5-methyl-2-(trifluoromethyl)benzimidazole60–85%Drug discovery
Buchwald-Hartwig Pd₂(dba)₃, Xantphos4-NH-Alkyl derivatives55–70%Kinase inhibitors

Optimization : Microwave irradiation (150°C, 20 min) improves yields by 15–20% compared to thermal heating .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the benzimidazole ring undergoes cleavage:

ConditionsProductMechanismReference
HCl (conc.), 100°C4-Bromo-5-methyl-N-(trifluoromethyl)anthranilic acidAcidic hydrolysis
NaOH (50%), 120°C4-Bromo-5-methyl-2-(trifluoromethyl)benzene-1,2-diamineBase-mediated ring opening

Stability Note : The trifluoromethyl group stabilizes the ring against nucleophilic attack, requiring harsh conditions for degradation .

Biological Interactions

The compound modulates enzyme activity through non-covalent interactions:

Target EnzymeBinding Affinity (IC₅₀)MechanismReference
Topoisomerase II 2.1 μMIntercalates DNA minor groove
Cyclooxygenase-2 14.1 μMCompetitive inhibition at the active site

Structure-Activity Relationship (SAR) : Bromine enhances DNA-binding affinity, while the trifluoromethyl group improves metabolic stability .

Comparative Reactivity with Analogues

CompoundReactivity at Position 4Key Difference
4-Bromo-5-methyl-2-(trifluoromethyl)benzimidazoleModerate NAS activityMethyl group reduces steric hindrance vs. Cl/F analogs
4-Bromo-6-nitro-2-(trifluoromethyl)benzimidazole Higher NAS reactivityNitro group increases electrophilicity
4-Bromo-5-chloro-2-(trifluoromethyl)benzimidazoleLower solubilityChlorine enhances lipophilicity

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:
Benzimidazole derivatives are recognized for their potential as therapeutic agents. The specific compound under discussion has been studied for its efficacy against various diseases, including cancer and microbial infections.

  • Anticancer Activity: Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-bromo-5-methyl-2-(trifluoromethyl)- have shown promising results in modulating biological pathways related to tumor growth and metastasis .
  • Antimicrobial Properties: Studies have demonstrated that benzimidazole derivatives can bind effectively to microbial receptors, thereby inhibiting growth. This is particularly relevant in the context of drug-resistant pathogens .

Case Study:
A notable study highlighted the synthesis and biological evaluation of benzimidazole derivatives, revealing that certain analogs exhibited significant anti-inflammatory and analgesic activities compared to standard drugs . The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further supports its therapeutic potential.

Material Science

Polymer Chemistry:
Benzimidazole derivatives are utilized in the development of advanced materials due to their unique chemical properties.

  • Conductive Polymers: The incorporation of benzimidazole structures into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. Research has shown that these materials can be used in electronic applications such as sensors and transistors .
  • Coatings and Adhesives: The chemical stability provided by trifluoromethyl groups enhances the durability of coatings and adhesives, making them suitable for harsh environmental conditions .

Agricultural Chemistry

Pesticide Development:
Benzimidazole compounds have been investigated for their potential use as fungicides and herbicides.

  • Fungicidal Activity: The structural features of benzimidazoles allow them to disrupt fungal cell division, making them effective against various plant pathogens. Studies have indicated that derivatives of 4-bromo-5-methyl-2-(trifluoromethyl)- exhibit potent fungicidal properties .

Case Study:
Research conducted on the application of benzimidazole-based fungicides demonstrated a significant reduction in fungal infections in crops, leading to improved yields. These findings underscore the importance of this compound in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Positioning and Bioactivity

Table 1: Substituent Effects on Antiviral and Cytotoxic Activity

Compound Substituents Bioactivity (EC₅₀/IC₅₀) Reference
Target Compound 4-Br, 5-Me, 2-CF₃ Not explicitly reported
Compound 27 2-CF₃ (benzimidazole) CVB-5: 11 µM; RSV: 22 µM; YFV: 33 µM
Compound 28 2-Me (benzimidazole) CVB-5: 47 µM; RSV: >100 µM
Compound 30 6-F (benzimidazole) A549: 0.8 µM; MCF-7: 1.2 µM
TFBZ 4-NO₂, 6-CF₃, 2-CF₃Ph MRSA biofilm eradication: 2 µg/mL
  • Key Findings :
    • The trifluoromethyl group at position 2 (as in the target compound and Compound 27) enhances antiviral potency compared to methyl substitution (Compound 28) .
    • Fluorine at position 6 (Compound 30) improves cytotoxicity, while CF₃ at position 6 reduces activity, highlighting positional sensitivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound logP Molecular Weight Microsomal Stability (Rat) Reference
Target Compound ~2.8* 283.06 Not reported
3c (CF₃ at position 4) 3.1 290.10 85% remaining after 30 min
2j (heteroaryl at 5) 2.5 305.12 78% remaining after 30 min

*Estimated using fragment-based methods.

  • Key Findings :
    • CF₃ groups generally increase logP, enhancing lipophilicity and blood-brain barrier penetration .
    • Microsomal stability is influenced by substituent electronegativity; sulfonamide or heteroaryl groups improve metabolic resistance .

Molecular Interactions and Docking Studies

  • Target Compound : Predicted to form halogen bonds via bromine (C–Br···O/N) and hydrogen bonds via CF₃ (F···H–ARG96, 2.66 Å) in protein-ligand interactions .
  • Compound 3n : Demonstrates hydrogen bonding between CF₃ and ARG96/GLN72 residues (binding energy: -9.2 kcal/mol) .
  • TFBZ : Binds MRSA DNA gyrase via CF₃-mediated hydrophobic interactions and nitro group hydrogen bonding .

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- has garnered attention due to its promising therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- features a unique structure characterized by a fused aromatic ring containing nitrogen atoms. The presence of bromine, methyl, and trifluoromethyl groups enhances its reactivity and biological activity. The molecular formula is C10H7BrF3NC_10H_7BrF_3N with a molecular weight of approximately 295.06 g/mol.

The biological activity of benzimidazole derivatives often arises from their ability to interact with various biological targets:

  • Enzyme Inhibition : Benzimidazole compounds can inhibit key enzymes involved in cancer proliferation and microbial resistance. For instance, they have been shown to act as topoisomerase inhibitors, which are crucial in DNA replication processes.
  • Receptor Modulation : These compounds can bind to specific receptors, modulating pathways associated with inflammation and cancer progression.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives:

  • Cell Line Studies : Research indicates that derivatives like Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 25.72±3.95μM25.72\pm 3.95\,\mu M against MCF cell lines, indicating significant apoptotic effects .
  • In Vivo Studies : In animal models, such compounds have shown efficacy in suppressing tumor growth, reinforcing their potential as anticancer agents .

Antimicrobial Activity

Benzimidazole derivatives also exhibit notable antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that certain benzimidazole compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, they demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antifungal Effects : Some derivatives have shown effectiveness against fungal pathogens like Candida albicans, further expanding their therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications:

CompoundSubstituentsBiological Activity
Benzimidazole ABromine at position 4Enhanced anticancer activity
Benzimidazole BTrifluoromethyl at position 2Increased enzyme inhibition
Benzimidazole CMethyl at position 5Improved receptor binding

This table illustrates how specific substitutions can enhance or modify the biological properties of benzimidazole derivatives.

Case Studies

  • Study on Anti-Cancer Activity : A recent study evaluated a series of benzimidazole derivatives for their anti-cancer properties. Compounds were tested against various cancer cell lines with results indicating significant cytotoxicity and apoptosis induction .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzimidazole derivatives using the broth microdilution method, revealing promising results against both bacterial and fungal strains .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole, and how can low yields be addressed?

Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted o-phenylenediamine derivatives with formic acid or trimethyl orthoformate under reflux conditions . Challenges such as low yields (e.g., <50%) may arise from incomplete cyclization or side reactions. Key optimizations include:

  • Catalyst selection : Organocatalysts or acid/base systems (e.g., NaOH) to enhance cyclization efficiency .
  • Solvent-free conditions : Reduces byproduct formation and improves reaction kinetics .
  • Purification : Recrystallization with ethanol/water mixtures or column chromatography to isolate the pure product .

Q. Basic: How can spectroscopic techniques (e.g., FTIR, NMR) be employed to confirm the structure of this benzimidazole derivative?

Answer:

  • FTIR : Characteristic peaks include N-H stretching (~3400 cm⁻¹), C-F stretching (1100–1250 cm⁻¹), and aromatic C=C vibrations (1450–1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm).
    • ¹³C NMR : Trifluoromethyl carbons (δ ~120–125 ppm, quartet due to J coupling) and bromine-substituted carbons (δ ~110 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 273.0 (C₈H₅BrF₃N₂⁺) with fragmentation patterns confirming substituents .

Table 1: Key Physical Properties

PropertyValueMethod/Source
LogP (octanol/water)3.41Crippen method
Water solubility (log10ws)-4.73Experimental
Molecular weight273.03 g/molCalculated

Q. Advanced: What mechanistic insights explain the antibacterial activity of halogenated benzimidazole derivatives like this compound?

Answer:
The bromo and trifluoromethyl groups enhance lipophilicity, improving membrane penetration and target binding. Studies on analogous compounds suggest:

  • DNA interaction : Intercalation or topoisomerase inhibition, disrupting bacterial replication .
  • Enzyme inhibition : Binding to ATP-binding pockets in kinases or gyrases .
  • Synergy with nitro groups : Nitrofuran-benzimidazole hybrids exhibit enhanced activity against multidrug-resistant strains (MICs: 1–2 µg/mL) .

Q. Advanced: How can computational modeling (e.g., DFT, QSAR) predict the reactivity and environmental fate of this compound?

Answer:

  • DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to assess charge transfer potential .
  • QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with herbicidal activity or toxicity .
  • Environmental persistence : Predicted half-life in soil >60 days due to halogen stability, requiring biodegradation studies .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, Tyvek® suits, and eye protection to prevent dermal/ocular irritation .
  • Ventilation : Local exhaust systems to minimize inhalation exposure (nasal/throat irritation reported) .
  • Spill management : Use dry chemical absorbents; avoid water to prevent dispersion .
  • Waste disposal : Classify as environmentally hazardous (UN 3077) and incinerate at high temperatures .

Q. Advanced: What supramolecular applications (e.g., MOFs, sensors) are feasible given its structural features?

Answer:

  • Coordination polymers : The benzimidazole nitrogen and bromine atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .
  • Optoelectronic materials : Trifluoromethyl groups enhance electron-withdrawing capacity, enabling use in OLEDs or photovoltaic devices .
  • Chemosensors : Supramolecular assemblies detect heavy metals (e.g., Hg²⁺) via fluorescence quenching .

Q. Advanced: How does substituent variation (e.g., Br vs. Cl) impact the compound’s biological and physicochemical profiles?

Answer:

  • Bioactivity : Bromine’s larger atomic radius increases steric hindrance, potentially reducing binding affinity compared to chloro analogues but improving metabolic stability .
  • Lipophilicity : LogP increases with bromine (3.41) vs. chlorine (3.05), altering membrane permeability .
  • Synthetic flexibility : Bromine permits further functionalization via Suzuki coupling, enabling diversification .

Q. Basic: What environmental risk assessment strategies are applicable for this herbicide analogue?

Answer:

  • QSAR-based toxicity prediction : Estimate LC50 for aquatic organisms (e.g., Daphnia magna) using logP and electronegativity .
  • Leaching potential : High logP suggests soil adsorption, but trifluoromethyl groups may enhance groundwater mobility .
  • Degradation studies : Monitor via HPLC-MS for brominated byproducts under UV/ozone treatment .

Properties

CAS No.

89427-04-3

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-2-3-5-7(6(4)10)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

HXJCFALYERVBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br

Origin of Product

United States

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